molecular formula C8H7IN2 B1593265 3-Iodo-4-methyl-1H-indazole CAS No. 885522-63-4

3-Iodo-4-methyl-1H-indazole

Cat. No.: B1593265
CAS No.: 885522-63-4
M. Wt: 258.06 g/mol
InChI Key: PXSVQQMMVAVJNA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indazole derivatives, which include 3-iodo-4-methyl-1h-indazole, have been found to exhibit a broad range of biological activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in cellular signaling and regulation .

Mode of Action

For instance, some indazole derivatives have been found to inhibit enzymes, disrupt cellular signaling pathways, or modulate the activity of receptors . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound could affect multiple pathways . These could potentially include pathways involved in inflammation, cancer, and other diseases, depending on the specific targets of the compound.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that could facilitate or hinder its absorption and distribution .

Result of Action

Given the broad range of biological activities exhibited by indazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level . These could potentially include the inhibition of enzyme activity, disruption of cellular signaling pathways, modulation of receptor activity, and other effects depending on the specific targets of the compound.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds that could interact with this compound, and the specific characteristics of the biological system in which the compound is acting .

Chemical Reactions Analysis

3-Iodo-4-methyl-1H-indazole undergoes various chemical reactions, including:

Biological Activity

3-Iodo-4-methyl-1H-indazole is a compound belonging to the indazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound has the molecular formula C9H8IN2C_9H_8IN_2 and a molecular weight of approximately 258.06 g/mol. The presence of the iodine atom and the methyl group on the indazole ring contributes to its unique reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in critical biochemical pathways, particularly those related to cancer progression.
  • Receptor Modulation : It can interact with various receptors, leading to modulation of signaling pathways that affect cellular functions.
  • Cytotoxic Effects : The compound has been shown to induce cytotoxicity in cancer cell lines, potentially through apoptosis mechanisms .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Key findings include:

  • Cell Line Studies : In vitro studies have shown that treatment with this compound leads to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and Bax proteins, while decreasing anti-apoptotic Bcl-2 levels .
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.88Induction of apoptosis
4T1 (Breast)5.0Inhibition of proliferation
HCT116 (Colon)NanomolarPLK4 inhibition

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial properties. Research indicates that it may inhibit the growth of certain bacteria and fungi, although further studies are needed to fully elucidate its spectrum of activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility, stability, and the presence of functional groups that affect absorption and distribution. Understanding these parameters is crucial for optimizing its therapeutic potential.

Case Studies

Several studies have highlighted the biological activity of indazole derivatives similar to this compound:

  • PLK4 Inhibitors : A study focused on indazole derivatives as Polo-like kinase 4 (PLK4) inhibitors showed that certain modifications led to compounds with nanomolar potency against tumor growth in mouse models .
  • Antitumor Activity : Another investigation reported that specific indazole derivatives exhibited potent antiproliferative effects against multiple myeloma cell lines, establishing a foundation for further development as anticancer agents .

Properties

IUPAC Name

3-iodo-4-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSVQQMMVAVJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NNC(=C12)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646518
Record name 3-Iodo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-63-4
Record name 3-Iodo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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